

# An In-depth Technical Guide to the Physical Characteristics of 4-Aminoazobenzene Crystals

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## Compound of Interest

Compound Name: 4-Aminoazobenzene

Cat. No.: B3023576

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This technical guide provides a comprehensive overview of the core physical characteristics of **4-Aminoazobenzene** crystals. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key characterization techniques are provided.

## Introduction

**4-Aminoazobenzene** (systematic name: 4-(phenyldiazenyl)aniline), also commonly known as Aniline Yellow, is an aromatic azo compound. It appears as yellow to tan crystals or orange needles.<sup>[1][2]</sup> This compound serves as a crucial intermediate in the synthesis of various azo dyes and has applications in diverse fields, including the textile and printing industries.<sup>[3]</sup> A thorough understanding of its solid-state properties is paramount for its application, formulation, and in the development of new materials. This guide details its crystallographic, spectroscopic, and thermal properties.

## General and Physicochemical Properties

**4-Aminoazobenzene** is an organic compound with the molecular formula  $C_{12}H_{11}N_3$  and a molecular weight of 197.24 g/mol.<sup>[2][4]</sup> It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, ether, chloroform, and benzene.<sup>[5][6]</sup>

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>11</sub> N <sub>3</sub>
Molecular Weight	197.24 g/mol <a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Yellow to tan crystals or orange needles <a href="#">[2]</a>
Melting Point	123-126 °C <a href="#">[1]</a>
Boiling Point	> 360 °C <a href="#">[1]</a>
Water Solubility	Slightly soluble <a href="#">[5]</a>
Organic Solvent Solubility	Soluble in ethanol, ether, chloroform, benzene <a href="#">[5]</a> <a href="#">[6]</a>
pKa (conjugate acid)	2.82 (at 25 °C) <a href="#">[1]</a>

## Crystallographic Properties

The crystal structure of **4-Aminoazobenzene** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2<sub>1</sub>/c. Detailed crystallographic data is presented in the table below.

Crystallographic Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a	11.93 Å
b	5.68 Å
c	15.58 Å
β	107.4°
Volume	1007 Å <sup>3</sup>
Z	4
Calculated Density	1.30 g/cm <sup>3</sup>

Data obtained from crystallographic studies. It is important to note that slight variations may exist based on crystallization conditions.

## Spectroscopic and Thermal Properties

The spectroscopic and thermal properties of **4-Aminoazobenzene** are crucial for its identification and characterization.

### Spectroscopic Data

Technique	Key Observations
UV-Vis Spectroscopy	In acetonitrile, exhibits an absorbance band at 395 nm corresponding to the trans-isomer. <a href="#">[7]</a>
FTIR Spectroscopy	Characteristic peaks corresponding to N-H stretching, C-H aromatic stretching, N=N stretching, and C-N stretching are observable.
<sup>1</sup> H NMR Spectroscopy	The proton NMR spectrum shows distinct signals for the aromatic protons and the amine protons. <a href="#">[5]</a>
<sup>13</sup> C NMR Spectroscopy	The carbon NMR spectrum provides information on the carbon skeleton of the molecule. <a href="#">[5]</a>

### Thermal Analysis Data

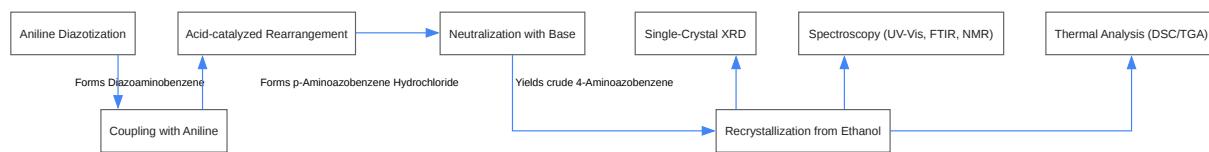
Technique	Observation
DSC	A sharp endothermic peak is observed corresponding to the melting point of the crystals.
TGA	Thermogravimetric analysis indicates that the compound is stable up to its boiling point, after which it decomposes.

## Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **4-Aminoazobenzene** crystals are provided below.

## Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **4-Aminoazobenzene** for physical characterization.



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Workflow for **4-Aminoazobenzene** Synthesis and Characterization.

## Synthesis of 4-Aminoazobenzene

A common method for the preparation of **4-Aminoazobenzene** involves the acid-catalyzed rearrangement of diazoaminobenzene, which is formed from the reaction of a diazonium salt with an excess of aniline.[1]

- **Diazotization of Aniline:** Aniline is diazotized with sodium nitrite in the presence of hydrochloric acid at a low temperature (0-5 °C).
- **Coupling Reaction:** The resulting diazonium salt is coupled with an excess of aniline to form diazoaminobenzene.
- **Rearrangement:** The diazoaminobenzene is then subjected to an acid-catalyzed rearrangement, typically by warming in the presence of an aniline salt, to yield **4-Aminoazobenzene** hydrochloride.
- **Neutralization:** The hydrochloride salt is neutralized with a base, such as sodium hydroxide, to precipitate the free **4-Aminoazobenzene** base.[6]

## Purification and Crystal Growth

For obtaining high-purity crystals suitable for physical characterization, recrystallization is essential.

- Recrystallization: The crude **4-Aminoazobenzene** is dissolved in a suitable solvent, such as hot ethanol.<sup>[6]</sup> The solution is then allowed to cool slowly, leading to the formation of well-defined crystals. Other solvents like carbon tetrachloride or a methanol/water mixture can also be used.<sup>[1]</sup>
- Single Crystal Growth: For single-crystal X-ray diffraction, very slow cooling or solvent evaporation techniques are employed to grow larger, high-quality single crystals.

## Single-Crystal X-ray Diffraction (SC-XRD)

- Crystal Mounting: A suitable single crystal of **4-Aminoazobenzene** is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays (e.g., Mo K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ) at a controlled temperature.
- Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The crystal structure is then solved and refined using appropriate software to obtain the final atomic coordinates and other crystallographic parameters.

## UV-Visible Spectroscopy

- Sample Preparation: A dilute solution of **4-Aminoazobenzene** is prepared in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
- Measurement: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-600 nm) using a double-beam UV-Vis spectrophotometer. A reference cuvette containing the pure solvent is used to zero the instrument.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of the crystalline **4-Aminoazobenzene** is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Measurement: The FTIR spectrum is recorded over the mid-infrared range (e.g., 4000-400  $\text{cm}^{-1}$ ). A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A few milligrams of **4-Aminoazobenzene** are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Measurement:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on an NMR spectrometer. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

## Differential Scanning Calorimetry (DSC)

- Sample Preparation: A small, accurately weighed amount of the **4-Aminoazobenzene** crystals (typically 1-5 mg) is placed in an aluminum DSC pan, which is then hermetically sealed.
- Measurement: The sample is heated at a constant rate (e.g., 10  $^{\circ}\text{C}/\text{min}$ ) under a nitrogen atmosphere. The heat flow to the sample is measured as a function of temperature and compared to an empty reference pan.

## Thermogravimetric Analysis (TGA)

- Sample Preparation: An accurately weighed sample of **4-Aminoazobenzene** (typically 5-10 mg) is placed in a TGA crucible.
- Measurement: The sample is heated at a constant rate (e.g., 10  $^{\circ}\text{C}/\text{min}$ ) in a controlled atmosphere (e.g., nitrogen or air). The change in mass of the sample is recorded as a function of temperature.

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